Dihydromorphinon-N-oxyd-ditartarat is a chemical compound with the molecular formula and a unique structure that positions it within the class of morphinans. This compound is classified as an N-oxide derivative of dihydromorphine, which is a potent opioid analgesic. The presence of the N-oxide functional group significantly alters its pharmacological properties compared to its parent compound.
The compound falls under the category of opioid analgesics, specifically as a morphinan derivative. Its classification is significant in medicinal chemistry due to its potential therapeutic applications, particularly in pain management.
The synthesis of Dihydromorphinon-N-oxyd-ditartarat typically involves several steps, including the formation of the N-oxide group and subsequent derivatization. Common methods include:
Synthesis procedures generally require careful control of reaction conditions, including temperature and solvent choice. For instance, reactions may be conducted in dichloromethane or ethanol under acidic or basic conditions to facilitate the formation of the desired products. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Dihydromorphinon-N-oxyd-ditartarat features a complex molecular architecture typical of morphinans, characterized by multiple ring structures and functional groups. The presence of the N-oxide group is notable for its impact on the compound's reactivity and biological activity.
Key structural data includes:
Dihydromorphinon-N-oxyd-ditartarat participates in various chemical reactions typical of N-oxide compounds, including:
The reactivity profile can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these reactions is crucial for optimizing synthesis and developing applications in pharmaceuticals .
The mechanism of action for Dihydromorphinon-N-oxyd-ditartarat primarily involves interaction with opioid receptors in the central nervous system. As an opioid derivative, it likely binds to mu-opioid receptors, leading to analgesic effects.
Research indicates that compounds with N-oxide modifications may exhibit altered binding affinities compared to their non-modified counterparts. This alteration can enhance therapeutic efficacy while potentially reducing side effects associated with traditional opioids .
Dihydromorphinon-N-oxyd-ditartarat exhibits several notable physical properties:
Chemical properties include:
Dihydromorphinon-N-oxyd-ditartarat has several scientific uses:
Dihydromorphinon-N-oxyd-ditartarat emerged from mid-20th-century efforts to derivatize natural opiates. Its synthesis involves a multi-step process:
Early pharmacological studies in the 1960–1970s noted its retained affinity for mu-opioid receptors (MOR) but with altered signaling kinetics compared to morphine. The N-oxide modification diminished potency in vivo but provided a critical structural template for probing electronic effects on receptor binding. Researchers observed that N-oxides exhibited delayed central nervous system penetration, making them useful for studying peripheral opioid effects [1] [5].
Table 1: Structural Evolution from Morphine to Dihydromorphinon-N-oxyd-ditartarat
Compound | Core Structure | Key Modifications | Research Utility |
---|---|---|---|
Morphine | Phenanthrene | None | Reference agonist |
Dihydromorphinone (Hydromorphone) | Dihydrophenanthrene | 7,8-Hydrogenation; 6-ketone | Enhanced potency & stability |
Dihydromorphinon-N-oxide | Dihydrophenanthrene | N-Oxygenation | Altered polarity; peripheral targeting |
Dihydromorphinon-N-oxyd-ditartarat | Dihydrophenanthrene | N-oxide + ditartrate salt | Solubility for in vitro studies |
The compound’s naming reflects chemical and regulatory complexities:
The dual chemical-regulatory identity complicates literature searches and compliance, necessitating precise terminology in research documentation.
Dihydromorphinon-N-oxyd-ditartarat serves as a probe for advanced opioid receptor studies:1. Receptor Binding Kinetics:- The N-oxide moiety reduces MOR affinity 10–20-fold compared to dihydromorphinone but enhances selectivity for delta (DOR) and kappa (KOR) subtypes. This shift aids in mapping subtype-specific signaling [1] [2].- Studies using radiolabeled N-oxides demonstrated allosteric binding interactions at MOR-KOR heteromers, revealing crosstalk in analgesic pathways [2] [4].
Table 2: Key Receptor Interactions of Dihydromorphinon-N-oxyd vs. Reference Agonists
Property | Morphine | Dihydromorphinon-N-oxyd | Research Implications |
---|---|---|---|
Primary Receptor Target | MOR | MOR/DOR/KOR polypharmacology | Subtype selectivity studies |
G-protein Bias (MOR) | Moderate | High | Reduced tolerance models |
Central vs. Peripheral Activity | Predominantly central | Peripheral-preferring | Peripheral receptor function |
Heteromer Modulation | Limited | MOR-KOR crosstalk | Allosteric mechanism screens |
CAS No.: 1254-35-9
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8